6-Bromo-4-chloro-2,3-dihydro-1H-indene
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Overview
Description
6-Bromo-4-chloro-2,3-dihydro-1H-indene: is an organic compound with the molecular formula C9H8BrCl It is a derivative of indene, a bicyclic hydrocarbon, and features both bromine and chlorine substituents on the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloro-2,3-dihydro-1H-indene typically involves the bromination and chlorination of indene derivatives. One common method includes the following steps:
Bromination: Indene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Chlorination: The brominated indene is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 6-Bromo-4-chloro-2,3-dihydro-1H-indene can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products depend on the nucleophile used, such as 6-alkyl-4-chloro-2,3-dihydro-1H-indene.
Oxidation: Formation of 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 6-bromo-4-chloro-2,3-dihydro-1H-indane.
Scientific Research Applications
Chemistry: 6-Bromo-4-chloro-2,3-dihydro-1H-indene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.
Industry: In the material science industry, this compound is used in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-2,3-dihydro-1H-indene depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
- 6-Bromo-2,3-dihydro-1H-indene
- 4-Chloro-2,3-dihydro-1H-indene
- 6-Bromo-4-chloro-1H-indene
Properties
IUPAC Name |
6-bromo-4-chloro-2,3-dihydro-1H-indene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c10-7-4-6-2-1-3-8(6)9(11)5-7/h4-5H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODURFYCCBRNNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC(=C2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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